molecular formula C22H28N4O2 B5367561 N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

カタログ番号 B5367561
分子量: 380.5 g/mol
InChIキー: WMPYRMDPSKGONR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as BMS-986168, is a small molecule drug that is being developed for the treatment of fibrosis and other related diseases. The compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

作用機序

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine works by binding to the integrin αvβ6 protein and blocking its activity. This prevents the activation of TGF-β, which in turn reduces the production of collagen and other extracellular matrix proteins. By reducing the amount of collagen and other proteins in the extracellular matrix, this compound is able to slow or stop the progression of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Inhibition of integrin αvβ6 activity
- Reduction in collagen and other extracellular matrix proteins
- Decreased fibrosis in animal models
- Improved lung function in animal models of pulmonary fibrosis

実験室実験の利点と制限

One advantage of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is that it has shown promising results in preclinical studies of fibrosis, suggesting that it may be an effective treatment for this condition. However, there are also limitations to its use in lab experiments, including:
- Limited availability of the compound for research purposes
- Potential off-target effects that may complicate interpretation of results
- Lack of data on the long-term safety and efficacy of the compound

将来の方向性

There are a number of potential future directions for research on N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include:
- Further preclinical studies to better understand the mechanism of action of the compound and its effects on fibrosis
- Clinical trials to evaluate the safety and efficacy of the compound in humans
- Development of new formulations or delivery methods to improve the bioavailability of the compound
- Exploration of the potential use of this compound in other fibrotic diseases, such as liver fibrosis and kidney fibrosis
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of fibrosis and related conditions. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential clinical applications.

合成法

The synthesis of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with N-benzylmorpholine to form N-benzyl-5-nitro-2-pyridinamine. This compound is then reduced with hydrogen gas over a palladium catalyst to form N-benzyl-5-amino-2-pyridinamine. The final step involves the reaction of this compound with 4-morpholin-4-ylpiperidine-1-carboxylic acid to form this compound.

科学的研究の応用

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied in preclinical models of fibrosis, where it has been shown to inhibit the activity of a protein called integrin αvβ6. This protein is involved in the activation of TGF-β, a key mediator of fibrosis. By inhibiting integrin αvβ6, this compound is able to reduce the production of collagen and other extracellular matrix proteins that contribute to fibrosis.

特性

IUPAC Name

[6-(benzylamino)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-22(26-10-8-20(9-11-26)25-12-14-28-15-13-25)19-6-7-21(24-17-19)23-16-18-4-2-1-3-5-18/h1-7,17,20H,8-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYRMDPSKGONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。